1-Butoxy-2,4-difluoro-5-nitrobenzene
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Overview
Description
1-Butoxy-2,4-difluoro-5-nitrobenzene is an organic compound with the molecular formula C10H11F2NO3 It is characterized by the presence of butoxy, difluoro, and nitro functional groups attached to a benzene ring
Preparation Methods
The synthesis of 1-butoxy-2,4-difluoro-5-nitrobenzene typically involves the following steps:
Fluorination: The difluoro groups are introduced via electrophilic aromatic substitution, using fluorinating agents such as hydrogen fluoride or fluorine gas.
Butoxylation: The butoxy group is added through an etherification reaction, where butanol reacts with the benzene derivative in the presence of a strong acid catalyst.
Industrial production methods may involve continuous flow reactors to optimize reaction conditions and yield.
Chemical Reactions Analysis
1-Butoxy-2,4-difluoro-5-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The nitro and fluoro groups can be substituted by nucleophiles under appropriate conditions. Common reagents include sodium methoxide and potassium tert-butoxide.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The butoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Major products formed from these reactions include amino derivatives, carboxylic acids, and various substituted benzene compounds.
Scientific Research Applications
1-Butoxy-2,4-difluoro-5-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 1-butoxy-2,4-difluoro-5-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the fluoro groups can enhance binding affinity to specific targets. The butoxy group may influence the compound’s solubility and membrane permeability, affecting its overall bioavailability and efficacy.
Comparison with Similar Compounds
Similar compounds to 1-butoxy-2,4-difluoro-5-nitrobenzene include:
1-Butoxy-2,4-difluoro-5-aminobenzene: Differing by the presence of an amino group instead of a nitro group.
1-Butoxy-2,4-difluoro-5-chlorobenzene: Differing by the presence of a chloro group instead of a nitro group.
1-Butoxy-2,4-difluoro-5-methylbenzene: Differing by the presence of a methyl group instead of a nitro group.
Properties
IUPAC Name |
1-butoxy-2,4-difluoro-5-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO3/c1-2-3-4-16-10-6-9(13(14)15)7(11)5-8(10)12/h5-6H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILSAXLYHHSOUMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C(=C1)[N+](=O)[O-])F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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